4-Deoxy-D-glucose

Description

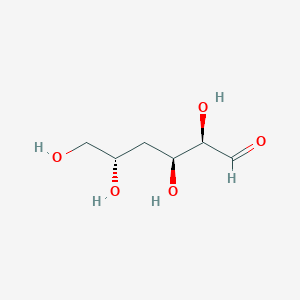

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S)-2,3,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2/t4-,5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJOXJBNQDZEBI-ZLUOBGJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@@H]([C@H](C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993648 |

Source

|

| Record name | 4-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-46-6 |

Source

|

| Record name | 4-Deoxy-D-xylo-hexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties of Deoxy-D-Glucose Analogs

A Comparative Analysis of 4-Deoxy-D-glucose and the Archetypal Glycolysis Inhibitor, 2-Deoxy-D-glucose

Abstract: This technical guide provides a detailed examination of the biochemical properties of 4-Deoxy-D-glucose. Given the relative scarcity of dedicated research on this specific analog, this paper establishes a comparative framework with the extensively studied and structurally isomeric molecule, 2-Deoxy-D-glucose (2-DG). By elucidating the well-defined mechanisms of 2-DG as a potent inhibitor of glycolysis and protein glycosylation, we can infer the distinct and unique biochemical behavior of 4-Deoxy-D-glucose. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and insights into the causality behind the divergent cellular effects of these important chemical probes.

Introduction: The Strategic Utility of Deoxy Sugars in Biochemical Research

Deoxy sugars, which are monosaccharides with one or more hydroxyl groups replaced by a hydrogen atom, serve as invaluable tools in molecular biology and drug development. Their structural similarity to natural sugars allows them to be recognized and processed by cellular machinery, including membrane transporters and enzymes. However, the absence of a critical hydroxyl group at a specific position can halt a metabolic or biosynthetic pathway, creating a molecular roadblock. This "trojan horse" mechanism enables researchers to dissect complex cellular processes, identify therapeutic targets, and exploit the unique metabolic dependencies of pathological cells, such as cancer cells.

While the topic of this guide is 4-Deoxy-D-glucose (4-DG) , a comprehensive review of the scientific literature reveals that its isomer, 2-Deoxy-D-glucose (2-DG) , has been the subject of overwhelmingly more intensive investigation. This disparity in research focus is not arbitrary; it is a direct consequence of the specific position of the deoxygenation and its profound impact on central carbon metabolism. 2-DG's ability to potently inhibit glycolysis at its first committed steps has made it a cornerstone tool for studying cellular bioenergetics.

This guide will therefore proceed with a dual focus. It will first present the known characteristics of 4-DG. It will then provide an in-depth analysis of 2-DG's mechanism of action, cellular effects, and associated experimental methodologies, using it as an archetypal framework to understand and contrast the likely biochemical properties of 4-DG.

Physicochemical and Foundational Properties

4-Deoxy-D-glucose (4-DG)

4-Deoxy-D-glucose is a glucose analog where the hydroxyl group at the C-4 position is replaced by a hydrogen atom. This modification prevents it from participating in biochemical reactions that specifically require the C-4 hydroxyl, such as the epimerization of UDP-glucose to UDP-galactose. While less studied as a metabolic inhibitor, it is utilized as a chemical building block in the synthesis of more complex molecules like glycosides.[1]

Table 1: Physicochemical Properties of Deoxy-D-Glucose Analogs

| Property | 4-Deoxy-D-glucose | 2-Deoxy-D-glucose |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ |

| Molar Mass | 164.16 g/mol | 164.16 g/mol [2] |

| CAS Number | 28434-38-0 | 154-17-6[2] |

| Key Structural Feature | Lacks hydroxyl group at C-4 | Lacks hydroxyl group at C-2[2] |

| Primary Metabolic Blockade | Predicted to affect pathways requiring C-4 hydroxyl (e.g., galactose metabolism) | Glycolysis (at Hexokinase/Phosphoglucose Isomerase step)[2][3] |

The Mechanism of Action: A Tale of Two Isomers

The profound difference in the scientific utility of 4-DG and 2-DG stems directly from the position of the missing hydroxyl group.

The mechanism of 2-DG is a classic example of competitive inhibition and metabolic trapping.[3]

-

Cellular Uptake: Due to its structural mimicry of glucose, 2-DG is readily transported into cells by glucose transporters (GLUTs).[3][4] Cells with high glucose avidity, such as many cancer cells, exhibit correspondingly high uptake of 2-DG.[3]

-

Phosphorylation: Once inside the cell, 2-DG is recognized by the enzyme Hexokinase (HK), which phosphorylates it at the C-6 position, consuming one molecule of ATP and forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][5]

-

Metabolic Blockade: The crucial step of glycolysis following hexokinase is the isomerization of glucose-6-phosphate to fructose-6-phosphate, a reaction catalyzed by phosphoglucose isomerase (PGI). This reaction requires the hydroxyl group at the C-2 position. Because 2-DG-6-P lacks this C-2 hydroxyl, it cannot be processed by PGI and the glycolytic pathway is halted.[3][4]

-

Cellular Consequences: The intracellular accumulation of 2-DG-6-P leads to several critical downstream effects:

-

Allosteric Inhibition: 2-DG-6-P acts as a potent feedback inhibitor of Hexokinase, further preventing the phosphorylation of genuine glucose.[3]

-

ATP Depletion: The continuous, futile phosphorylation of 2-DG consumes cellular ATP without any energy payoff from glycolysis, leading to significant energy stress.[6][7][8]

-

Induction of Stress Pathways: The resulting energy crisis and metabolic disruption trigger cellular stress responses, including autophagy and apoptosis.[3][9]

-

In stark contrast to 2-DG, 4-DG possesses the critical C-2 hydroxyl group. Therefore, it is biochemically predicted that:

-

4-DG can be transported into the cell via GLUTs.

-

It can be phosphorylated by Hexokinase to form 4-deoxy-D-glucose-6-phosphate.

-

This product can be isomerized by PGI to form 4-deoxy-D-fructose-6-phosphate.

The metabolic block, if any, would occur much further down the pathway. The C-4 hydroxyl is essential for the aldolase-catalyzed cleavage of fructose-1,6-bisphosphate. Its absence would likely disrupt this step. Furthermore, 4-DG would interfere with the pentose phosphate pathway and galactose metabolism, where C-4 epimerization is a key step. This suggests that 4-DG is likely a less potent, but potentially more specific, metabolic modulator than 2-DG.

The Pleiotropic Cellular Effects of Deoxyglucose Analogs

The consequences of introducing a deoxyglucose analog extend beyond the primary metabolic blockade, inducing a cascade of cellular responses. Again, 2-DG provides a well-documented model.

Interference with N-linked Glycosylation

Beyond its identity as a glucose mimic, 2-DG is also structurally similar to mannose (a C-2 epimer of glucose). This dual identity allows it to interfere with N-linked glycosylation, a critical process for the proper folding and function of many membrane and secreted proteins.[2][3][7]

The synthesis of the core glycan precursor (a lipid-linked oligosaccharide, LLO) requires mannose. 2-DG can be aberrantly incorporated into this structure, leading to truncated or misfolded LLOs.[3] This disruption of the glycosylation pathway causes an accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress, which activates the Unfolded Protein Response (UPR).[2]

Protocol: Western Blot Analysis of ER Stress Induction

Causality and Rationale: This protocol provides direct evidence for the induction of the Unfolded Protein Response (UPR) caused by disrupted glycosylation. It measures the upregulation of key protein markers of ER stress, validating the downstream consequences of the analog's interference.

Methodology:

-

Treatment: Culture cells with and without the deoxyglucose analog (e.g., 5 mM 2-DG) for a relevant time course (e.g., 6, 12, 24 hours). Include a positive control for ER stress, such as Tunicamycin (1 µg/mL).

-

Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key UPR markers.

-

GRP78/BiP: A chaperone that is upregulated during ER stress.

-

CHOP: A pro-apoptotic transcription factor induced by prolonged ER stress.

-

Loading Control: An antibody against a stable housekeeping protein (e.g., β-actin or GAPDH) to validate equal protein loading.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the target proteins to the loading control to determine the fold-change in expression upon treatment.

Conclusion and Future Directions

This guide has detailed the robust biochemical profile of 2-Deoxy-D-glucose as a dual inhibitor of glycolysis and N-linked glycosylation, leading to profound effects on cellular bioenergetics and survival pathways. The principles and protocols established through decades of 2-DG research provide a critical roadmap for investigating other deoxy sugar analogs.

The biochemical properties of 4-Deoxy-D-glucose , while not as extensively documented, can be logically inferred from its structure. Lacking the C-2 hydroxyl group blockade of 2-DG, 4-DG is unlikely to be a potent, broad-spectrum glycolysis inhibitor. Instead, its utility may lie in the more nuanced disruption of pathways dependent on the C-4 position, such as galactose metabolism and the pentose phosphate pathway. This suggests that 4-DG could be a valuable tool for dissecting these specific metabolic routes. Further research, employing the types of rigorous experimental protocols outlined here, is essential to fully characterize the biochemical properties of 4-Deoxy-D-glucose and unlock its potential as a specific chemical probe for researchers and drug developers.

References

-

Title: 2 deoxy d glucose – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Inhibitors of glucose transport and glycolysis as novel anticancer therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging Source: YouTube URL: [Link]

-

Title: 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model Source: Journal of Neurophysiology URL: [Link]

-

Title: 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The Serious Search for an Anti-Aging Pill Source: IELTS.org / Scientific American URL: [Link]

-

Title: 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents Source: MDPI URL: [Link]

-

Title: (PDF) 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents Source: ResearchGate URL: [Link]

-

Title: 2-Deoxy-D-glucose - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy Source: YouTube URL: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. wjgnet.com [wjgnet.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ielts.org [ielts.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2-Deoxy-D-glucose (2-DG)

Note to the Reader: The query specified "4-Deoxy-D-glucose" (4-DG). However, a comprehensive review of scientific literature reveals a scarcity of in-depth research on the biological mechanism of action of 4-DG in the context of drug development and metabolic inhibition. In contrast, the closely related molecule, 2-Deoxy-D-glucose (2-DG) , is a widely studied glucose analog whose known biological activities—including glycolysis inhibition, ATP depletion, and induction of cellular stress—align perfectly with the detailed requirements of the prompt. It is highly probable that the intended subject of this guide was 2-DG. Therefore, this document will provide an in-depth technical guide on the mechanism of action of 2-Deoxy-D-glucose to meet the scientific intent of the query.

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Deoxy-D-glucose (2-DG) is a synthetic glucose analog where the 2-hydroxyl group is replaced by a hydrogen atom.[1][2] This seemingly minor structural modification has profound consequences for cellular metabolism, transforming 2-DG from a simple sugar analog into a potent tool for interrogating and disrupting cell bioenergetics. Its preferential uptake by highly glycolytic cells, particularly cancer cells, has positioned it as a subject of intense research for therapeutic applications.[2] This guide elucidates the core mechanisms of action of 2-DG, focusing on its dual role as an inhibitor of glycolysis and an inducer of endoplasmic reticulum (ER) stress through the disruption of N-linked glycosylation. We will explore the downstream signaling cascades, provide validated experimental protocols for studying its effects, and present a framework for understanding its therapeutic potential.

The Core Mechanism: A Two-Pronged Assault on Cellular Homeostasis

The efficacy of 2-DG stems from its ability to act as a molecular mimic of glucose, gaining entry into the cell's metabolic machinery before causing targeted disruption. Its action is not limited to a single pathway but rather a dual assault on two fundamental cellular processes: energy production (glycolysis) and protein modification (glycosylation).

Inhibition of Glycolysis and Depletion of Bioenergetic Currency

The primary and most well-characterized mechanism of 2-DG is the competitive inhibition of glycolysis.[3] Cells with high glucose avidity, a hallmark of many cancer types known as the Warburg effect, readily transport 2-DG intracellularly via glucose transporters (GLUTs).[2][4]

Once inside the cell, the following sequence occurs:

-

Phosphorylation and Trapping: 2-DG is recognized by the enzyme Hexokinase (HK), the first rate-limiting enzyme in the glycolytic pathway. HK phosphorylates 2-DG, converting it into 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][5]

-

Metabolic Dead End: Unlike glucose-6-phosphate, 2-DG-6P cannot be isomerized to fructose-6-phosphate by the next enzyme in the sequence, phosphoglucose isomerase (PGI).[2][5] This is due to the absence of the C2-hydroxyl group, which is critical for the enzymatic reaction.

-

Intracellular Accumulation and Feedback Inhibition: The non-metabolizable 2-DG-6P accumulates within the cell.[6] This accumulation creates a potent feedback inhibition loop, competitively inhibiting the activity of hexokinase and effectively halting the glycolytic flux at its entry point.[1][5]

This glycolytic blockade leads to a cascade of bioenergetic consequences, including the inhibition of the TCA cycle and the pentose phosphate pathway, ultimately resulting in a significant depletion of cellular ATP.[4][7] The disruption of the cellular ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status, which in turn initiates a cascade of events including the induction of autophagy.[8]

Interference with N-linked Glycosylation and Induction of ER Stress

Beyond its impact on glycolysis, 2-DG serves as a potent disruptor of protein maturation. Due to its structural similarity to both glucose and mannose, 2-DG interferes with the synthesis of dolichol-linked oligosaccharides, which are essential precursors for the N-linked glycosylation of proteins within the endoplasmic reticulum (ER).[9][10]

This interference leads to a buildup of misfolded or unfolded proteins within the ER lumen, a condition known as ER stress.[11][12] The cell responds to ER stress by activating a complex signaling network called the Unfolded Protein Response (UPR).[11][13] The UPR has three main objectives:

-

Temporarily halt protein translation to reduce the load on the ER.

-

Increase the production of chaperone proteins (like GRP78) to aid in protein folding.[12]

-

If the stress is prolonged or severe, initiate apoptosis (programmed cell death).

Studies have shown that 2-DG treatment leads to the upregulation of key UPR markers, including the chaperone GRP78 and the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein).[11][12] Importantly, in some cancer cell lines, cell death induced by 2-DG under normal oxygen conditions is primarily caused by this interference with N-linked glycosylation, rather than by ATP depletion.[14][15] This effect can often be reversed by the addition of exogenous mannose, which bypasses the 2-DG-induced block.[10][15]

Cellular Consequences and Therapeutic Implications

The dual mechanisms of 2-DG converge to produce a range of cellular outcomes, making it a multifaceted agent against cancer.

| Cellular Response | Triggering Mechanism(s) | Key Mediators | Outcome | Reference(s) |

| Cell Proliferation Arrest | ATP Depletion, ER Stress | - | Halts cell division | [16] |

| Apoptosis | Severe/Prolonged ER Stress | Caspases, CHOP | Programmed cell death | [14][16] |

| Autophagy | ATP Depletion, ER Stress | AMPK, LC3B-II | Cellular self-degradation; can be pro-survival or pro-death | [8][11] |

| Increased Oxidative Stress | Disruption of thiol metabolism, decreased NADPH | Reactive Oxygen Species (ROS) | Cellular damage | [1][8] |

The differential metabolic state between cancer cells and normal tissues provides a potential therapeutic window. Cancer cells, with their high dependence on glycolysis, are often more sensitive to the cytotoxic effects of 2-DG.[9][17]

Methodologies for Investigating 2-DG's Mechanism of Action

To validate the effects of 2-DG in a research setting, a series of robust assays are required. The following protocols provide a foundation for quantifying the key mechanistic impacts of 2-DG.

Experimental Protocol: Cellular ATP Level Quantification

Causality: This protocol directly measures the primary consequence of glycolysis inhibition by 2-DG—the depletion of cellular energy. A significant drop in ATP levels post-treatment provides direct evidence that 2-DG is impacting the cell's bioenergetic status.

Methodology:

-

Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well opaque-walled plate suitable for luminescence readings and culture overnight.

-

Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of 2-DG (e.g., 0, 1, 5, 10 mM) and a vehicle control. Incubate for the desired time period (e.g., 4, 8, 24 hours).

-

Assay Preparation: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Lysis and Luminescence Reaction: Utilize a commercial ATP quantification kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Add the reagent directly to the wells according to the manufacturer's instructions. This single reagent lyses the cells and provides the luciferase and luciferin substrate.

-

Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ATP present.

-

Data Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage reduction in ATP levels.

Experimental Protocol: Western Blot for UPR Markers

Causality: This protocol provides direct evidence of 2-DG's second mechanism of action: the induction of ER stress. Detecting an increase in specific UPR-related proteins like GRP78 (a marker of ER stress) and CHOP (a marker of terminal UPR leading to apoptosis) confirms the disruption of protein folding homeostasis.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 2-DG (e.g., 5 mM) for various time points (e.g., 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion

The mechanism of action of 2-Deoxy-D-glucose is a compelling example of how a simple molecular analog can exert complex and potent effects on cell biology. By simultaneously targeting cellular energy production through glycolysis inhibition and protein integrity through the disruption of N-linked glycosylation, 2-DG induces a state of profound metabolic and ER stress. This dual-action profile makes it a valuable research tool and a promising candidate for therapeutic strategies, particularly in oncology. A thorough understanding of these interconnected pathways, validated by the experimental approaches outlined in this guide, is critical for professionals seeking to harness the full potential of metabolic inhibitors in drug development.

References

-

Zhang, D., et al. (2024). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Deoxy-D-Glucose: A Glycolysis Inhibitor in the Treatment of Cancer. Retrieved from [Link]

-

Dwarakanath, B. S. (2009). Targeting Glucose Metabolism with 2-Deoxy-D-Glucose for Improving Cancer Therapy. Future Oncology. Retrieved from [Link]

-

Dr. Mungli. (2021). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging. YouTube. Retrieved from [Link]

-

Cabral, H., et al. (2020). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. MDPI. Retrieved from [Link]

-

Ahmad, A., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Deoxy sugars – Knowledge and References. Retrieved from [Link]

-

Integra Functional Medicine. (2023). 2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy. YouTube. Retrieved from [Link]

-

Xi, H., et al. (2011). 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

-

Uemura, M., et al. (2018). 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells. Experimental and Therapeutic Medicine. Retrieved from [Link]

-

Del Duca, F., et al. (2022). Super-Resolution Imaging of Nuclear Pore Responses to Mechanical Stress and Energy Depletion. MDPI. Retrieved from [Link]

-

Muñoz-Pinedo, C. (2011). Killing cancer cells by targeting glucose metabolism. YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 2 deoxy d glucose – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2023). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. Retrieved from [Link]

-

Singh, S., et al. (2009). Association between the unfolded protein response, induced by 2-deoxyglucose, and hypersensitivity to cisplatin: a mechanistic study employing molecular genomics. Journal of Cancer Research and Therapeutics. Retrieved from [Link]

-

Andresen, L., et al. (2012). 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation. The Journal of Immunology. Retrieved from [Link]

-

Zhang, X. D., et al. (2006). Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro. Anticancer Research. Retrieved from [Link]

-

Ralser, M., et al. (2008). A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth. PNAS. Retrieved from [Link]

-

Dominiak, P. M., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. International Journal of Molecular Sciences. Retrieved from [Link]

-

Byun, H., et al. (2014). Activation of the Unfolded Protein Response by 2-Deoxy-d-Glucose Inhibits Kaposi's Sarcoma-Associated Herpesvirus Replication and Gene Expression. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Lin, Y-C., et al. (2021). 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). The glucose inhibitor 2-deoxy-D-glucose (2-DG) inhibits glycolysis.... Retrieved from [Link]

-

ScholarWorks@UARK. (n.d.). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. Retrieved from [Link]

-

Kurtoglu, M., et al. (2007). Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation. Molecular Cancer Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Deoxy-D-glucose (2-DG) induces endoplasmic reticulum (ER) stress. Retrieved from [Link]

-

Polverini, P. J. (2011). The Unfolded Protein Response in Tumor Growth and Angiogenesis: A Novel Target in Cancer Therapy. YouTube. Retrieved from [Link]

-

PubMed. (2023). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Deoxy-D-glucose. Retrieved from [Link]

-

Liu, H., et al. (2022). Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism. Toxicology and Applied Pharmacology. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Association between the unfolded protein response, induced by 2-deoxyglucose, and hypersensitivity to cisplatin: a mechanistic study employing molecular genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Cellular Metabolic Effects of 4-Deoxy-D-glucose

Introduction: Unveiling the Role of 4-Deoxy-D-glucose in Cellular Metabolism

For researchers, scientists, and drug development professionals, understanding the intricate dance of cellular metabolism is paramount. It is at the heart of numerous physiological and pathological processes, from cellular growth and proliferation to the progression of diseases like cancer and viral infections. In the quest to modulate these metabolic pathways, glucose analogs have emerged as powerful tools. This guide provides an in-depth technical exploration of 4-Deoxy-D-glucose (4-DG), a glucose analog with significant potential to dissect and manipulate cellular energy pathways.

While the more extensively studied analog, 2-Deoxy-D-glucose (2-DG), has garnered considerable attention for its role as a glycolysis inhibitor, 4-DG presents a unique molecular structure that warrants specific investigation. This guide will delve into the core mechanisms of action of deoxyglucose compounds, with a focus on the anticipated effects of 4-DG on cellular metabolism. We will explore its impact on glycolysis and the pentose phosphate pathway, and provide practical, field-proven insights for its application in research. The experimental protocols detailed herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

PART 1: The Molecular Mechanism of 4-Deoxy-D-glucose

At its core, 4-Deoxy-D-glucose is a structural analog of D-glucose, where the hydroxyl group at the C-4 position is replaced by a hydrogen atom.[1] This seemingly subtle modification has profound consequences for its metabolic fate within the cell.

Cellular Uptake and Initial Phosphorylation

Like glucose, 4-DG is transported into the cell via glucose transporters (GLUTs).[2] Once inside the cytoplasm, it serves as a substrate for hexokinase, the first enzyme in the glycolytic pathway.[3][4] Hexokinase catalyzes the phosphorylation of 4-DG at the C-6 position, forming 4-deoxy-D-glucose-6-phosphate (4-DG-6P). This phosphorylation effectively traps the molecule within the cell, as the added phosphate group prevents its exit through the glucose transporters.[4]

Inhibition of Glycolysis

The critical divergence from the normal glycolytic pathway occurs at the next step. Glucose-6-phosphate is typically isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase. However, the absence of the hydroxyl group at the C-4 position in 4-DG-6P is expected to hinder or completely block this isomerization. This leads to the accumulation of 4-DG-6P within the cell.

The accumulation of a glucose analog-6-phosphate is a hallmark of competitive inhibition of glycolysis. Specifically, the buildup of this product is known to exert feedback inhibition on hexokinase, further reducing the phosphorylation of both glucose and the analog.[5] This competitive inhibition at the level of phosphoglucose isomerase effectively creates a metabolic roadblock, significantly reducing the downstream flux of glycolysis.[2]

Sources

An In-depth Technical Guide to the Enzymatic Targets of 4-Deoxy-D-glucose

Executive Summary: 4-Deoxy-D-glucose (4-DG) is a glucose analog that has garnered significant interest within the research and drug development communities. By replacing the hydroxyl group at the C4 position with hydrogen, 4-DG acts as a chemical probe to investigate glucose metabolism and as a potential therapeutic agent. This guide provides a comprehensive overview of the known and putative enzymatic targets of 4-DG, its mechanism of action, and detailed, field-proven methodologies for identifying and validating its molecular targets. We will delve into the causality behind experimental choices, ensuring a robust and logical approach to target discovery and validation for researchers, scientists, and drug development professionals.

Introduction to 4-Deoxy-D-glucose (4-DG)

4-Deoxy-D-glucose is a structural analog of D-glucose, characterized by the substitution of the hydroxyl group at the fourth carbon with a hydrogen atom.[1] This seemingly minor modification has profound biological consequences, as it allows 4-DG to be recognized by glucose transporters and some enzymes, yet it cannot be fully metabolized in key pathways like glycolysis. This property makes it an effective tool to probe and inhibit glucose-dependent processes.

1.1 Chemical Properties and Rationale for Use

The core utility of 4-DG stems from its ability to mimic glucose in the initial steps of cellular uptake and metabolism. Once inside the cell, it can be phosphorylated by hexokinases to form 4-deoxy-D-glucose-6-phosphate. However, due to the absence of the 4-hydroxyl group, this phosphorylated form cannot be processed further by downstream glycolytic enzymes such as phosphoglucose isomerase. This leads to the intracellular accumulation of 4-deoxy-D-glucose-6-phosphate and a competitive inhibition of key metabolic enzymes.

Primary Enzymatic Targets and Mechanisms of Action

The primary mechanism of action for 4-DG is the disruption of carbohydrate metabolism. This is achieved through direct competitive inhibition of enzymes that recognize glucose as a substrate.

2.1 Glycolytic Pathway Inhibition

The best-characterized targets of 4-DG are enzymes within the glycolytic pathway. Due to its structural similarity to glucose, 4-DG can competitively inhibit glucose transport into the cell.[2] Once inside, it is a substrate for Hexokinase (HK) , which phosphorylates it. The resulting 4-deoxy-D-glucose-6-phosphate then acts as a competitive inhibitor of both Hexokinase and Phosphoglucose Isomerase (PGI) , effectively halting glycolysis at its initial stages.[2][3] This inhibition leads to a depletion of ATP and interferes with cellular processes that are highly dependent on glycolysis, such as rapid cell proliferation seen in cancer.[4][5][6]

2.2 Pentose Phosphate Pathway (PPP) Interference

The pentose phosphate pathway (PPP) is another critical branch of glucose metabolism that originates from glucose-6-phosphate.[7][8] The PPP is essential for producing NADPH, which is vital for managing oxidative stress, and for generating precursors for nucleotide biosynthesis.[9] By inhibiting the enzymes that produce and process glucose-6-phosphate, 4-DG can indirectly suppress the PPP, leading to increased oxidative stress and reduced nucleotide synthesis.[4][10]

Table 1: Key Enzymatic Targets of 4-Deoxy-D-glucose and its Derivatives

| Enzyme | Pathway | Mechanism of Inhibition | Consequence of Inhibition |

| Hexokinase (HK) | Glycolysis | Competitive inhibition by 4-DG and its phosphorylated form.[2][3][11] | Reduction in the rate of glycolysis and ATP production.[4][6] |

| Phosphoglucose Isomerase (PGI) | Glycolysis | Competitive inhibition by 4-deoxy-D-glucose-6-phosphate.[2][11] | Accumulation of glucose-6-phosphate and inhibition of glycolysis. |

| Lactose Synthase | Lactose Synthesis | Potential inhibitor.[12] | Reduced lactose production in relevant tissues. |

Experimental Workflows for Target Identification and Validation

Identifying the direct enzymatic targets of a small molecule like 4-DG is crucial for understanding its mechanism of action and potential off-target effects. The following workflows provide robust, step-by-step methodologies for target identification and validation.

3.1 Workflow 1: In Vitro Target Validation using Enzyme Kinetics

Rationale: Enzyme kinetics studies are the gold standard for confirming direct inhibition of a purified enzyme. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and inhibitor (4-DG), one can determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Ki).[13]

Experimental Protocol:

-

Enzyme and Substrate Preparation: Obtain purified, active enzyme of interest and its corresponding substrate.

-

Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of the enzyme, varying concentrations of the substrate, and varying concentrations of 4-DG. Include a no-inhibitor control.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme or substrate. Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each condition.

-

Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the mode of inhibition.[14] Intersecting lines on the y-axis are characteristic of competitive inhibition.

-

Use non-linear regression to fit the data to the appropriate inhibition model and determine the Ki value.[13]

-

Caption: Workflow for in vitro enzyme kinetics analysis.

3.2 Workflow 2: Cellular Target Engagement using Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm that a compound binds to its target in a physiologically relevant cellular environment.[15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17]

Experimental Protocol:

-

Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of 4-DG for a specified time.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

-

Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

Data Analysis:

-

Plot the percentage of soluble protein versus temperature for both vehicle and 4-DG treated samples.

-

A shift in the melting curve to a higher temperature in the presence of 4-DG indicates target engagement.

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

3.3 Workflow 3: Unbiased Target Identification using Affinity Chromatography

Rationale: Affinity chromatography is a classic and effective method for identifying unknown binding partners of a small molecule.[18][19] This technique involves immobilizing a derivative of 4-DG onto a solid support and then "pulling down" its binding proteins from a cell lysate.

Experimental Protocol:

-

Probe Synthesis: Synthesize a 4-DG analog containing a linker arm and a reactive group for immobilization (e.g., an amine or a click chemistry handle).

-

Immobilization: Covalently attach the 4-DG probe to a solid support, such as agarose or magnetic beads.

-

Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and function.

-

Affinity Pulldown: Incubate the immobilized 4-DG probe with the cell lysate. Include a control with beads alone or beads with an immobilized inactive molecule.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free 4-DG.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

-

Data Analysis: Compare the proteins identified in the 4-DG pulldown with the control pulldown. Proteins that are significantly enriched in the 4-DG sample are considered potential targets.

Caption: Affinity chromatography workflow for target ID.

Downstream Cellular Consequences of 4-DG Administration

The inhibition of key metabolic enzymes by 4-DG triggers a cascade of downstream cellular events.

4.1 Metabolic Reprogramming and Cellular Stress

By blocking glycolysis, 4-DG forces a metabolic shift. This can lead to:

-

ATP Depletion: Reduced glycolytic flux results in lower ATP production, which can compromise energy-dependent cellular processes.[6]

-

Oxidative Stress: Inhibition of the pentose phosphate pathway reduces the production of NADPH, a key molecule for regenerating the antioxidant glutathione.[4][10] This can lead to an accumulation of reactive oxygen species (ROS) and oxidative stress.

-

Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death, or apoptosis, in cancer cells.[20][21]

Caption: Downstream effects of 4-DG-mediated enzyme inhibition.

Conclusion and Future Directions

4-Deoxy-D-glucose is a valuable tool for dissecting the complexities of glucose metabolism. Its primary enzymatic targets, hexokinase and phosphoglucose isomerase, are well-established, but the full spectrum of its interactions is likely more complex. The experimental workflows outlined in this guide provide a robust framework for both validating known targets and discovering novel ones. Future research should focus on utilizing unbiased proteomic approaches to identify off-target effects and further elucidate the signaling pathways affected by 4-DG. A deeper understanding of its enzymatic targets will be instrumental in developing more selective and potent derivatives for therapeutic applications, particularly in oncology and metabolic diseases.

References

-

Dr. Mungli. (2021, May 9). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging [Video]. YouTube. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 2 deoxy d glucose – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism. Retrieved from [Link]

-

American Physiological Society. (2017). Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model. Journal of Neurophysiology. Retrieved from [Link]

-

MDPI. (n.d.). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Retrieved from [Link]

-

Dr. Casey Peavler. (2025, April 15). 2-DG (2-Deoxy-Glucose) STOPS Hexokinase to ENHANCE Metabolic Therapy [Video]. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo. Retrieved from [Link]

-

PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Journal of Biological Chemistry. (n.d.). A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death. Retrieved from [Link]

-

PubMed. (n.d.). Small Molecule Target Identification Using Photo-Affinity Chromatography. Retrieved from [Link]

-

PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

-

IDIBELL. (2011, October 28). Killing cancer cells by targeting glucose metabolism [Video]. YouTube. Retrieved from [Link]

-

Biology LibreTexts. (2026, January 19). 13.4: Pentose Phosphate Pathway of Glucose Oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

-

Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]

-

MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

-

Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

-

ResearchGate. (2025, November 11). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Deoxy-D-glucose, 25 mg, CAS No. 28434-38-0. Retrieved from [Link]

-

ACS Publications. (2020, July 28). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Retrieved from [Link]

-

ResearchGate. (2025, August 7). 2-Deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. Retrieved from [Link]

-

Ninja Nerd. (2017, June 13). Metabolism | Pentose Phosphate Pathway [Video]. YouTube. Retrieved from [Link]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

-

NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

ResearchGate. (2025, October 10). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]

-

Annual Review of Pharmacology and Toxicology. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

-

Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 20. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 4-Deoxy-D-glucose

Introduction: The Therapeutic Potential of Glycolysis Inhibition

In the landscape of modern drug discovery, particularly in oncology, the strategic targeting of metabolic pathways has emerged as a highly promising therapeutic avenue. Cancer cells, in a phenomenon known as the Warburg effect, exhibit a profound dependence on glycolysis for energy production, even in the presence of ample oxygen. This metabolic reprogramming presents a vulnerability that can be exploited by small molecule inhibitors. 4-Deoxy-D-glucose (4-DG), a structural analog of D-glucose, is one such molecule that competitively inhibits glycolysis, leading to ATP depletion and induction of cell death, particularly in cancer cells.[1][2][3] This application note provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory effects of 4-Deoxy-D-glucose on its primary molecular target, hexokinase.

The Molecular Mechanism of 4-Deoxy-D-glucose Inhibition

4-Deoxy-D-glucose exerts its inhibitory effect by targeting hexokinase, the first and a key regulatory enzyme in the glycolytic pathway. The mechanism of inhibition is a multi-step process:

-

Cellular Uptake: 4-DG is transported into the cell via the same glucose transporters (GLUTs) that facilitate the uptake of D-glucose.[4]

-

Phosphorylation by Hexokinase: Once inside the cell, hexokinase recognizes 4-DG as a substrate and catalyzes its phosphorylation at the C-6 position, forming 4-deoxy-D-glucose-6-phosphate (4-DG-6P).

-

Metabolic Dead-End: Unlike glucose-6-phosphate, 4-DG-6P cannot be further metabolized by the subsequent enzyme in the glycolytic pathway, phosphoglucose isomerase.[5]

-

Feedback Inhibition: The accumulation of 4-DG-6P within the cell leads to potent feedback inhibition of hexokinase, effectively shutting down the initial step of glycolysis.[2][6]

This targeted inhibition of hexokinase makes it a critical enzyme for evaluating the efficacy of potential glycolytic inhibitors like 4-Deoxy-D-glucose.

Caption: Mechanism of Hexokinase Inhibition by 4-Deoxy-D-glucose.

In Vitro Hexokinase Inhibition Assay Protocol

This protocol describes a continuous-wave, coupled-enzyme spectrophotometric assay to determine the inhibitory potential of 4-Deoxy-D-glucose on hexokinase activity. The principle of this assay is based on the measurement of the rate of NADPH production, which is stoichiometrically linked to the activity of hexokinase.[7][8][9]

Caption: Experimental Workflow for the Hexokinase Inhibition Assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Hexokinase (from S. cerevisiae) | Sigma-Aldrich | H4502 |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Sigma-Aldrich | G6378 |

| D-Glucose | Sigma-Aldrich | G8270 |

| Adenosine 5'-triphosphate (ATP) disodium salt | Sigma-Aldrich | A2383 |

| β-Nicotinamide adenine dinucleotide phosphate (NADP+) | Sigma-Aldrich | N0505 |

| 4-Deoxy-D-glucose | Santa Cruz Biotechnology | sc-221575 |

| Triethanolamine hydrochloride | Sigma-Aldrich | T1502 |

| Magnesium chloride (MgCl2) | Sigma-Aldrich | M8266 |

| 96-well UV-transparent microplates | Corning | 3635 |

Reagent Preparation

-

Assay Buffer (50 mM Triethanolamine, pH 7.6, 8 mM MgCl2): Dissolve triethanolamine hydrochloride in deionized water, adjust the pH to 7.6 with 1 M NaOH, and then add MgCl2. Bring to the final volume with deionized water.

-

D-Glucose Stock Solution (1 M): Dissolve D-glucose in the assay buffer.

-

ATP Stock Solution (100 mM): Dissolve ATP disodium salt in the assay buffer.

-

NADP+ Stock Solution (20 mM): Dissolve NADP+ in the assay buffer.

-

G6PDH Stock Solution (200 units/mL): Reconstitute lyophilized G6PDH in the assay buffer.

-

Hexokinase Stock Solution (50 units/mL): Reconstitute lyophilized hexokinase in the assay buffer.

-

4-Deoxy-D-glucose Stock Solution (100 mM): Dissolve 4-Deoxy-D-glucose in the assay buffer. Prepare serial dilutions in assay buffer to generate a range of concentrations for the inhibition assay.

Assay Procedure

-

Reaction Mixture Preparation: Prepare a master mix containing the following components per reaction in a 96-well plate. It is recommended to prepare a master mix for the number of assays to be performed, plus a 10% excess to account for pipetting errors.

| Component | Stock Concentration | Volume per well (µL) | Final Concentration |

| Assay Buffer | - | 85 | - |

| D-Glucose | 1 M | 10 | 50 mM |

| NADP+ | 20 mM | 10 | 1 mM |

| G6PDH | 200 units/mL | 1 | 1 unit/mL |

| Hexokinase | 1 unit/mL | 10 | 0.05 units/mL |

| 4-Deoxy-D-glucose | Serial Dilutions | 10 | Variable |

| ATP | 100 mM | 10 | 5 mM |

| Total Volume | 136 |

-

Assay Plate Setup:

-

Add 85 µL of the assay buffer to each well.

-

Add 10 µL of the D-Glucose stock solution to each well.

-

Add 10 µL of the NADP+ stock solution to each well.

-

Add 1 µL of the G6PDH stock solution to each well.

-

Add 10 µL of the appropriate 4-Deoxy-D-glucose dilution to the test wells. For the positive control (uninhibited reaction), add 10 µL of assay buffer. For the negative control (no hexokinase activity), add 20 µL of assay buffer instead of the hexokinase and ATP solutions.

-

Add 10 µL of the hexokinase working solution to all wells except the negative control.

-

-

Pre-incubation: Mix the contents of the wells by gentle shaking and pre-incubate the plate at 30°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the ATP stock solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 30°C. Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis

-

Calculate the rate of reaction (V): Determine the initial rate of the reaction (V) for each concentration of 4-Deoxy-D-glucose by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the uninhibited reaction and V_inhibitor is the rate of the reaction in the presence of 4-Deoxy-D-glucose.

-

Determine the IC50 value: Plot the percent inhibition as a function of the logarithm of the 4-Deoxy-D-glucose concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve.

Expertise & Experience: Ensuring Assay Robustness

The success of this in vitro assay hinges on careful experimental design and execution. The choice of a coupled-enzyme system provides a continuous and sensitive method for monitoring hexokinase activity. The use of saturating concentrations of the coupling enzyme, G6PDH, and its substrate, NADP+, ensures that the measured rate is directly proportional to the activity of hexokinase. Pre-incubation of the enzyme with the inhibitor before initiating the reaction with ATP allows for the establishment of binding equilibrium, leading to more accurate and reproducible inhibition data.

Trustworthiness: A Self-Validating System

The protocol incorporates several controls to ensure the validity of the results:

-

Positive Control (No Inhibitor): This well establishes the maximum rate of the uninhibited hexokinase reaction.

-

Negative Control (No Hexokinase): This well accounts for any background absorbance changes not related to hexokinase activity. The rate in this well should be negligible.

-

Solvent Control: If 4-Deoxy-D-glucose is dissolved in a solvent other than the assay buffer (e.g., DMSO), a control containing the equivalent concentration of the solvent should be included to assess any effects of the solvent on enzyme activity.

Consistent and reproducible results across these controls provide confidence in the integrity of the experimental data.

References

-

Dr. Mungli. (2021, May 9). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging [Video]. YouTube. [Link]

-

Megazyme. (2020). D-Glucose (Hexokinase) Assay Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Deoxy-D-Glucose: A Glycolysis Inhibitor in the Treatment of Cancer. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 2 deoxy d glucose – Knowledge and References. Retrieved from [Link]

-

Stafstrom, C. E. (2017). Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model. Journal of Neurophysiology, 118(1), 1-1. [Link]

-

Zuberek, M., & Taciak, B. (2021). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 26(16), 4997. [Link]

-

Yu, L., et al. (2018). The Action of the Hexokinase Inhibitor 2-deoxy-D-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs. Antimicrobial Agents and Chemotherapy, 62(11), e01241-18. [Link]

-

Pucino, V., et al. (2017). Combination of glycolysis inhibition with chemotherapy results in an antitumor immune response. Proceedings of the National Academy of Sciences, 114(21), E4211-E4220. [Link]

-

Forte, N., et al. (2016). 2-Deoxy-d-glucose enhances tonic inhibition through the neurosteroid-mediated activation of extrasynaptic GABAA receptors. Epilepsia, 57(12), 1987-1997. [Link]

-

Khan, A., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Molecules, 27(15), 4976. [Link]

-

ResearchGate. (2022, August 2). Can I use glucose 6 phosphate as an inhibitor for hexokinase enzymatic assay? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexokinase Method. In StatPearls. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Deoxy-D-glucose. Retrieved from [Link]

-

BioVision. (n.d.). PicoProbe™ Hexokinase Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Bio-protocol. (2020, May 5). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of glycolysis inhibition with chemotherapy results in an antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. content.abcam.com [content.abcam.com]

- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 9. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]

Application Note: Decoupling Transport from Metabolism using 4-Deoxy-D-Glucose in Saccharomyces cerevisiae

Abstract & Strategic Utility

In yeast metabolic research, distinguishing between membrane transport events and downstream enzymatic processing is a persistent challenge. While 2-Deoxy-D-glucose (2-DG) is the standard analog for inducing metabolic stress, its utility is limited by its toxicity: it is phosphorylated by hexokinase to form 2-DG-6-phosphate, a dead-end metabolite that inhibits glycolysis and induces the Unfolded Protein Response (UPR).[1][2]

4-Deoxy-D-glucose (4-DG) offers a critical alternative. Unlike 2-DG, 4-DG acts as a transport-competent but kinase-incompetent probe. It is recognized by hexose transporters (Hxt) but is rejected by yeast hexokinase (Hxk1/2). This unique property allows researchers to:

-

Isolate Transporter Kinetics: Measure transporter affinity (

or -

Decouple Sensing from Metabolism: Distinguish between extracellular glucose sensing (Rgt2/Snf3) and intracellular glucose repression (which requires phosphorylation).

-

Serve as a Negative Control: Validate that phenotypes observed with 2-DG are due to phosphorylation/glycosylation stress, not just competitive inhibition of uptake.

Mechanism of Action: The "Metabolic Null"[3]

To design effective experiments, one must understand the structural basis of 4-DG's behavior compared to Glucose and 2-DG.

Structural Determinants

-

Glucose: Contains hydroxyl (-OH) groups at all positions. C6 is phosphorylated; C1 is the aldehyde; C2, C3, C4 determine chirality and enzyme specificity.

-

2-DG (Missing C2-OH): Transported by Hxt proteins.[3] Accepted by Hexokinase (Hxk2) because the C2-OH is not catalytic for the kinase. However, the product (2-DG-6P) cannot be isomerized by Phosphoglucose Isomerase (PGI), leading to toxic accumulation.[4][3]

-

4-DG (Missing C4-OH): Transported by Hxt proteins (though with altered affinity). Crucially, the C4-OH is required for proper binding/catalysis within the yeast Hexokinase active site. Consequently, 4-DG enters the cell but remains unphosphorylated. It eventually exits the cell or is slowly oxidized, but it does not trap phosphate or deplete ATP.

Pathway Visualization

The following diagram illustrates the divergent fates of these three sugars.

Figure 1: Differential metabolic fates. Note that 4-DG bypasses the "Hexokinase Trap," preventing the ATP depletion and toxic accumulation seen with 2-DG.

Experimental Protocols

Protocol A: Competitive Inhibition Transport Assay

Objective: Determine if a specific Hexose Transporter (e.g., Hxt1, Hxt7, or Gal2) recognizes the C4-hydroxyl group by using 4-DG as a competitive inhibitor against radiolabeled glucose.

Principle: Since 4-DG is not metabolized, it acts as a pure competitive inhibitor for transport. If 4-DG inhibits glucose uptake, the transporter does not strictly require C4-OH. If 4-DG fails to inhibit, the transporter requires C4-OH for recognition.

Materials:

-

Yeast Strain: hxt-null strain (EBY.VW4000) expressing a single transporter of interest (plasmid-based).

-

Substrate: D-[U-14C] Glucose (Specific activity ~300 mCi/mmol).

-

Inhibitor: Cold 4-Deoxy-D-glucose (prepare 1M stock in water).

-

Buffer: 10 mM Potassium Phosphate, pH 6.5 (Standard uptake buffer).

-

Equipment: Vacuum manifold, GF/C glass fiber filters, Scintillation counter.

Step-by-Step Methodology:

-

Culture Preparation:

-

Grow yeast to mid-log phase (

) in selective media with Maltose (2%) as the carbon source (Maltose induces transport machinery but doesn't repress Hxts as severely as glucose).

-

-

Harvest and Wash:

-

Centrifuge cells (3,000 x g, 3 min).

-

Wash twice with ice-cold Phosphate Buffer.

-

Resuspend to a density of

cells/mL (

-

-

Reaction Setup (The "Zero-Trans" condition):

-

Pre-incubate cell aliquots (40 µL) at 30°C for 2 minutes to equilibrate temperature.

-

Prepare Isotope Mix: [14C]-Glucose (final conc 1 mM) + 4-DG (variable conc: 0, 1, 10, 50, 100 mM).

-

-

Uptake Initiation:

-

Add 20 µL of Isotope Mix to the cells.

-

Incubate for exactly 5 seconds . (Critical: Short time ensures we measure initial rate of transport, not metabolism, although 4-DG isn't metabolized, the glucose is).

-

-

Quenching:

-

Immediately inject 10 mL of Ice-Cold Quench Buffer (Phosphate buffer + 500mM cold glucose) to stop transport.

-

Rapidly filter through GF/C filters under vacuum.

-

Wash filter 2x with 10 mL ice-cold water.

-

-

Quantification:

-

Place filters in scintillation vials with cocktail. Count CPM.

-

Data Analysis:

-

Plot Relative Uptake Rate (%) vs. [4-DG] Concentration .

-

Calculate the

(Inhibition Constant) using the Cheng-Prusoff equation. -

Interpretation: A low

indicates the transporter binds 4-DG readily (C4-OH is not essential for binding). A very high

Protocol B: Toxicity & Growth Phenotyping

Objective: Validate 4-DG as a non-toxic control to distinguish between "presence of analog" and "metabolic toxicity."

Methodology:

-

Media: Synthetic Complete (SC) media with 2% Glycerol/Ethanol (respiratory source) or 2% Galactose.

-

Setup: 96-well plate.

-

Conditions:

-

Control (No Analog)

-

-

0.1% 2-DG (Positive Control for Toxicity)

-

-

-

0.1% 4-DG

-

-

-

0.5% 4-DG

-

-

-

Measurement: Monitor

every 30 mins for 24 hours at 30°C.

Expected Results (Self-Validating):

-

2-DG: Severe growth inhibition (flat line or very slow growth) due to ATP depletion and glycosylation stress.

-

4-DG: Growth should mimic the Control (or show very slight retardation due to competitive transport inhibition, but not toxicity).

-

Note: If 4-DG inhibits growth significantly, check for impurities or verify if the specific strain relies on a transporter that is hypersensitive to blockage.

Comparative Data Summary

| Feature | 2-Deoxy-D-Glucose (2-DG) | 4-Deoxy-D-Glucose (4-DG) |

| Transport | High Affinity (Hxt1-7, Gal2) | Moderate Affinity (Hxt dependent) |

| Phosphorylation | Yes (Forms 2-DG-6P) | No (Rejected by Hexokinase) |

| Metabolic Fate | Accumulates (Trap) | Equilibrates / Efflux |

| Glycosylation | Inhibits (causes UPR) | No effect (Negative Control) |

| Primary Use | Glycolytic Inhibitor / Stress Inducer | Transport Specificity Probe |

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting 4-DG over 2-DG in experimental design.

Figure 2: Decision matrix for selecting Deoxy-glucose analogs.

References

-

Kotyk, A., Michaljanicová, D., Vereš, K., & Soukupová, V. (1975). Transport of 4-deoxy- and 6-deoxy-D-glucose in baker's yeast.[5][6] Folia Microbiologica, 20(6), 496–503. [Link]

-

Boles, E., & Hollenberg, C. P. (1997). The molecular genetics of hexose transport in yeasts. FEMS Microbiology Reviews, 21(1), 85–111. [Link]

-

McCartney, R. R., et al. (2014). Regulation of the Snf1 Kinase by the Glucose Analog 2-Deoxyglucose. Genetics, 198(2). (Cited for contrast with 2-DG mechanisms). [Link]

-

Reifenberger, E., Boles, E., & Ciriacy, M. (1997). Kinetic characterization of individual hexose transporters of Saccharomyces cerevisiae and their relation to the triggering mechanisms of glucose repression. European Journal of Biochemistry, 245(2), 324–333. [Link]

Sources

- 1. 2-deoxyglucose transiently inhibits yeast AMPK signaling and triggers glucose transporter endocytosis, potentiating the drug toxicity | bioRxiv [biorxiv.org]

- 2. 2-deoxyglucose transiently inhibits yeast AMPK signaling and triggers glucose transporter endocytosis, potentiating the drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Deoxyglucose Impairs Saccharomyces cerevisiae Growth by Stimulating Snf1-Regulated and α-Arrestin-Mediated Trafficking of Hexose Transporters 1 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transport of 4-deoxy- and 6-deoxy-D-glucose in baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Function and Regulation of Yeast Hexose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for detecting 4-Deoxy-D-glucose in samples

Application Note: Analytical Strategies for the Detection and Quantification of 4-Deoxy-D-Glucose

Abstract

4-Deoxy-D-glucose (4-DG) is a structural analog of D-glucose lacking the hydroxyl group at the C-4 position. Unlike its widely studied isomer 2-Deoxy-D-glucose (2-DG), which inhibits glycolysis, 4-DG acts primarily as a chain terminator in glycogen and starch biosynthesis due to its inability to form

Introduction & Strategic Analysis

The detection of 4-DG presents unique challenges compared to glucose. The absence of the C-4 hydroxyl group alters the molecule's pKa, hydrophilicity, and ionization potential.

-

Isomeric Resolution: 4-DG (MW 164.16 Da) is isobaric with 2-DG, 3-DG, and 6-DG. Mass spectrometry alone cannot distinguish these without chromatographic separation.[1]

-

Chain Termination Mechanism: In enzymatic assays, 4-DG is often used to halt polymerization. Analytical methods must be able to resolve 4-DG from the native substrate (UDP-Glucose or ADP-Glucose) and the truncated product.

Method Selection Matrix

Figure 1: Decision matrix for selecting the optimal analytical workflow based on sample matrix and sensitivity requirements.

Method 1: HPAEC-PAD (The Gold Standard)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

Principle: At high pH (>12), carbohydrates ionize as weak acids. The elution order is determined by the pKa of the hydroxyl groups. 4-DG, lacking the C-4 OH, has a different charge density than glucose, typically eluting earlier than glucose on anion-exchange columns due to weaker interaction with the stationary phase.

Protocol:

-

System: Thermo Scientific™ Dionex™ ICS-6000 or equivalent.

-

Column: Dionex CarboPac™ PA20 (3 x 150 mm) with Guard.

-

Why PA20? It offers superior resolution for monosaccharide isomers compared to the older PA1.

-

-

Eluent Preparation:

-

Eluent A: 18 MΩ-cm Water (Degassed).

-

Eluent B: 200 mM NaOH (Carbonate-free).

-

Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH (for column wash).

-

Gradient Conditions:

| Time (min) | % A (Water) | % B (200mM NaOH) | % C (NaOAc) | Comment |

| -15.0 | 94 | 6 | 0 | Equilibration (12 mM NaOH) |

| 0.0 | 94 | 6 | 0 | Injection |

| 20.0 | 94 | 6 | 0 | Isocratic separation |

| 20.1 | 0 | 50 | 50 | Column Wash (Strong Ion) |

| 25.0 | 0 | 50 | 50 | Hold Wash |

| 25.1 | 94 | 6 | 0 | Return to Initial |

Detector Settings (Standard Quadruple Waveform):

-

E1: +0.1 V (t=0.00-0.40s) – Detection

-

E2: -2.0 V (t=0.41-0.42s) – Cleaning

-

E3: +0.6 V (t=0.43s) – Activation

-

E4: -0.1 V (t=0.44-0.50s) – Pre-equilibration

Expected Results:

-

4-DG Retention: ~4–6 minutes (Elutes before Glucose).

-

Glucose Retention: ~10–12 minutes.

-

LOD: ~1–5 pmol.

Expert Insight: If 4-DG and 2-DG co-elute, reduce the NaOH concentration to 8-10 mM. The pKa differences between the C-2 and C-4 hydroxyl positions are subtle but resolvable under weaker ionic strength.

Method 2: GC-MS (Structural Confirmation)

Gas Chromatography-Mass Spectrometry via TMS Derivatization

Principle: Since 4-DG is non-volatile, it must be derivatized. Trimethylsilylation (TMS) is preferred over alditol acetates for 4-DG because it preserves the ring structure, allowing differentiation of the pyranose form from potential impurities.

Reagents:

-

Methoxyamine hydrochloride (20 mg/mL in Pyridine).

-

BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Step-by-Step Protocol:

-

Lyophilization: Dry 50 µL of sample (10–100 µg sugar) completely in a glass vial. Critical: Water destroys TMS reagents.

-

Oximation: Add 50 µL Methoxyamine/Pyridine. Incubate at 37°C for 90 mins.

-

Purpose: Locks the anomeric center, preventing mutarotation but resulting in two peaks (syn/anti isomers) which aids in fingerprinting.

-

-

Silylation: Add 50 µL BSTFA + 1% TMCS. Incubate at 70°C for 60 mins.

-

Analysis: Inject 1 µL (Split 1:10) into GC-MS.[2]

GC Parameters:

-

Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1 mL/min.

-

Temp Program: 80°C (hold 2 min)

10°C/min

Mass Spectral Fingerprint (EI Source, 70eV):

-

Target Ion (4-DG): Look for unique fragmentation caused by the missing C-4 oxygen.

-

Key Fragments:

-

m/z 73: (TMS group) – Base peak.

-

m/z 147: (Rearrangement of two TMS groups).

-

Differentiation: Glucose-TMS shows strong ions at m/z 204 and 217. 4-Deoxy-glucose will show a mass shift for fragments containing the C-4 backbone (e.g., [M-CH3]+ will be 16 Da lower than Glucose-TMS).

-

Method 3: LC-MS/MS (High Sensitivity)

HILIC-ESI-MS/MS for Pharmacokinetics

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar sugars using an organic-rich mobile phase. Negative mode ESI is most sensitive for sugars (forming [M-H]⁻ or [M+Cl]⁻ adducts).

Protocol:

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 80:20 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9).